(R)-Piperazine-2-carboxylic acid

Catalog No.
S620419
CAS No.
31321-68-3
M.F
C5H10N2O2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Piperazine-2-carboxylic acid

CAS Number

31321-68-3

Product Name

(R)-Piperazine-2-carboxylic acid

IUPAC Name

(2R)-piperazine-2-carboxylic acid

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m1/s1

InChI Key

JSSXHAMIXJGYCS-SCSAIBSYSA-N

SMILES

C1CNC(CN1)C(=O)O

Canonical SMILES

C1CNC(CN1)C(=O)O

Isomeric SMILES

C1CN[C@H](CN1)C(=O)O

The exact mass of the compound (R)-Piperazine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-Piperazine-2-carboxylic acid is an enantiopure chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and constrained peptidomimetics. Featuring a rigid piperazine ring substituted with a C2-carboxylic acid, it provides three distinct vectors for functionalization (N1, N4, and C2), establishing it as a more versatile scaffold compared to simple diamines [1]. Commercially available at high optical purities (>99% ee), this compound is procured for workflows requiring exact stereochemical control, particularly in the development of neurological therapeutics and combinatorial libraries where the (R)-configuration dictates both chemical reactivity and downstream biological target engagement .

Substituting enantiopure (R)-piperazine-2-carboxylic acid with its racemic counterpart introduces severe inefficiencies in procurement and manufacturing, as standard kinetic resolution caps theoretical yield at 50% unless complex, multi-enzyme dynamic kinetic resolution (DKR) is employed [1]. Furthermore, substitution with the (S)-enantiomer is not viable for target-directed applications; the spatial orientation of the C2-carboxylate is strictly required for specific receptor binding, such as mimicking the native glutamate structure in NMDA receptor antagonists [2]. Finally, attempting to use generic piperazine removes the critical carboxylate handle entirely, eliminating the ability to perform orthogonal protection strategies or solid-phase peptide couplings essential for advanced API construction [3].

Stereospecific Pharmacological Potency in NMDA Antagonists

The stereocenter of piperazine-2-carboxylic acid directly dictates the in vivo efficacy of its downstream derivatives. In competitive NMDA receptor antagonists (e.g., CPPene), the derivative synthesized from the (R)-configuration (D-CPPene) demonstrated an anticonvulsant ED50 of 1.64 µmol/kg, whereas the (S)-enantiomer derivative (L-CPPene) required 16.8 µmol/kg to achieve the same effect [1]. This order-of-magnitude difference confirms that the (R)-enantiomer is functionally irreplaceable for this class of neurological therapeutics [1].

Evidence DimensionIn vivo anticonvulsant potency (ED50)
Target Compound Data1.64 µmol/kg ((R)-enantiomer derivative, D-CPPene)
Comparator Or Baseline16.8 µmol/kg ((S)-enantiomer derivative, L-CPPene)
Quantified Difference~10-fold higher potency for the (R)-configuration
ConditionsAudiogenic DBA/2 mice model (clonic phase)

Procuring the exact (R)-enantiomer is mandatory for NMDA receptor antagonist development, as the (S)-enantiomer fails to provide the required therapeutic potency.

Process Yield Optimization via Direct Enantiomer Procurement

Utilizing racemic piperazine-2-carboxylic acid as a starting material imposes a strict 50% theoretical yield limit during standard enzymatic kinetic resolution[1]. While advanced dynamic kinetic resolution (DKR) using Candida antarctica lipase A (CAL-A) can increase the yield of specific enantiomers to ~75%, it requires complex optimization of reaction times (up to 48 hours) and specialized reagents [1]. Procuring pre-resolved (R)-piperazine-2-carboxylic acid (>99% ee) bypasses these bottlenecks entirely, allowing for 100% theoretical incorporation of the chiral scaffold into the final product .

Evidence DimensionTheoretical maximum yield in early-stage synthesis
Target Compound Data100% incorporation (using pre-resolved >99% ee (R)-enantiomer)
Comparator Or Baseline≤50% yield (standard kinetic resolution of racemate) or ~75% (complex DKR)
Quantified Difference25% to 50% absolute yield increase while eliminating resolution steps
ConditionsIndustrial biocatalytic or chemoenzymatic synthesis workflows

Direct procurement of the enantiopure (R)-form eliminates costly resolution steps, significantly improving overall process economics and manufacturability.

Orthogonal Functionalization Capacity vs. Generic Piperazine

Unlike generic piperazine, which offers only two identical secondary amine sites, (R)-piperazine-2-carboxylic acid provides three distinct functionalization vectors: the N1 amine, the sterically hindered N4 amine, and the C2 carboxylic acid [1]. This structural asymmetry allows for highly regioselective orthogonal protection (e.g., differential Boc/Fmoc/Alloc strategies) and solid-phase resin attachment via the carboxylate [1]. This makes the compound strictly necessary for high-throughput combinatorial library synthesis, a process that is chemically impossible using unsubstituted piperazine [1].

Evidence DimensionDistinct functionalization vectors
Target Compound Data3 distinct vectors (N1, N4, C2-carboxylate)
Comparator Or Baseline2 identical vectors (N1, N4 in generic piperazine)
Quantified DifferenceAddition of a critical carboxylate handle and breaking of molecular symmetry
ConditionsSolid-phase combinatorial library synthesis and orthogonal protection

The C2-carboxylate handle is essential for buyers designing complex peptidomimetics or constrained drug scaffolds that require precise, multi-step functionalization.

Synthesis of Competitive NMDA Receptor Antagonists

Because the (R)-stereocenter is strictly required to mimic the spatial orientation of native glutamate, this compound is the mandatory precursor for developing high-affinity NMDA receptor antagonists (such as Midafotel/D-CPPene analogs) targeting epilepsy and neurodegeneration[1].

Construction of Constrained Peptidomimetics

The rigid piperazine ring combined with the C2-carboxylate allows this compound to act as a conformationally restricted amino acid analog. It is procured for peptide drug discovery where specific (R)-stereochemistry is needed to induce desired secondary structures and improve proteolytic stability [2].

Solid-Phase Combinatorial Library Development

Leveraging its three orthogonal functionalization vectors, this compound serves as a highly effective core scaffold for high-throughput screening libraries. It allows for selective N1 and N4 derivatization while anchored to a resin via the C2-carboxylic acid, enabling the rapid generation of diverse drug candidates [2].

XLogP3

-3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-piperazine-2-carboxylate
(R)-piperazine-2-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types